molecular formula C22H21NO4 B11381187 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11381187
M. Wt: 363.4 g/mol
InChI Key: VBJBGKRABQVSHC-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-component reaction. One common method involves the reaction of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction is usually carried out under mild conditions, and the product can be isolated by crystallization without the need for chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as developing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological molecules.

    Medicine: Due to its unique structure, it may have potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can affect the function of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(3-Hydroxyphenyl)-6,8-dimethyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the specific positioning of its functional groups, which can lead to distinct chemical and biological properties

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-6,8-dimethyl-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21NO4/c1-4-8-23-19(14-6-5-7-15(24)11-14)18-20(25)17-13(3)9-12(2)10-16(17)27-21(18)22(23)26/h5-7,9-11,19,24H,4,8H2,1-3H3

InChI Key

VBJBGKRABQVSHC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC(=CC(=C3C2=O)C)C)C4=CC(=CC=C4)O

Origin of Product

United States

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